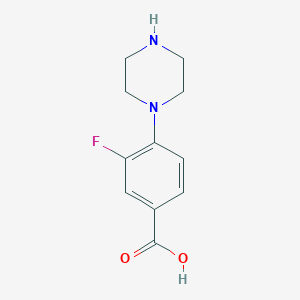

3-Fluoro-4-piperazinobenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-4-piperazin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-9-7-8(11(15)16)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAORNMGYSGBIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901296578 | |

| Record name | 3-Fluoro-4-(1-piperazinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-04-6 | |

| Record name | 3-Fluoro-4-(1-piperazinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(1-piperazinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Strategies and Structure Activity Relationship Sar Studies

Design Principles for Analog Generation

The design of new analogs is centered on systematically altering the three main components of the molecule: the piperazine (B1678402) ring, the benzoic acid moiety, and the potential for conjugation through linker chemistry.

The piperazine ring is a common motif in pharmacologically active compounds, valued for its ability to improve water solubility and bioavailability due to its basic nitrogen atoms. nih.gov The distal nitrogen atom (N-4) of the piperazine ring in 3-Fluoro-4-piperazinobenzoic acid is a primary target for derivatization.

Research on related piperazine-containing structures indicates that substitutions on this nitrogen can significantly influence biological activity. nih.govnih.gov For instance, the introduction of various alkyl or aryl groups can modulate the compound's lipophilicity and its interaction with biological targets. SAR studies on other scaffolds have shown that increasing the size of substituents on the piperazine ring can sometimes lead to a decrease in activity, suggesting that steric bulk is a critical parameter. nih.gov In some series of nicotinic receptor modulators, substituting the piperazine nitrogen with different groups had a notable effect on potency and selectivity. nih.gov

Table 1: Representative Modifications on the Piperazine Moiety and General SAR Insights

| Modification Type | Example Substituent | Potential Impact on Activity | Reference |

| N-Alkylation | Long alkyl chains | Increased lipophilicity, potential for altered biological activity. researchgate.net | researchgate.net |

| N-Arylation | Phenyl, substituted phenyl | Can introduce specific interactions with target binding pockets. | |

| Acylation | Benzoyl, Acetyl | Forms an amide bond, altering the basicity and hydrogen bonding capacity of the nitrogen. | |

| Sulfonylation | Benzenesulfonyl | Introduces a sulfonyl group, which can act as a hydrogen bond acceptor and influence selectivity. nih.gov | nih.gov |

The fluorinated phenyl ring of the benzoic acid is another key area for modification. The position of the fluorine atom at the 3-position and the piperazine at the 4-position are defining features. Additional substitutions on the remaining positions (2, 5, and 6) can be explored to fine-tune electronic and steric properties.

The fluorine atom itself is a bioisostere for a hydrogen atom but introduces significant changes in local electronics due to its high electronegativity, which can influence pKa and binding interactions. SAR studies on analogous fluorinated compounds have demonstrated that the position of fluorine substitution can have a significant effect on target selectivity. nih.gov For example, moving a fluorine atom from a para- to an ortho-position on a phenyl ring has been shown to impact potency and selectivity for different receptor subtypes in certain compound classes. nih.gov

This compound is a valuable building block for creating bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs). rndsystems.com PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov

The molecule consists of a warhead that binds the target protein, a ligand that binds an E3 ligase, and a linker connecting the two. nih.gov The piperazine nitrogen of this compound serves as an ideal attachment point for a linker. This is exemplified by its use in synthesizing functionalized cereblon (CRBN) ligands for PROTAC development. rndsystems.com The terminal piperazine allows for straightforward chemical reactions to attach a linker, which is then connected to a warhead for a specific protein of interest. The synthesis of E3 ligase ligands like pomalidomide (B1683931) often involves a nucleophilic aromatic substitution step where a piperazine or a similar amine is attached to a fluorinated aromatic ring. nih.gov

Synthetic Approaches to this compound Derivatives

The generation of derivatives from the this compound scaffold relies on robust and versatile chemical reactions.

The carboxylic acid group is a prime handle for derivatization via amidation and esterification. These reactions are fundamental in medicinal chemistry for creating analogs with diverse properties.

Amidation: The carboxyl group can be readily converted into a wide range of amides by coupling with primary or secondary amines. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) are commonly employed to facilitate this transformation under mild conditions. nih.gov This approach allows for the introduction of a vast array of chemical functionalities.

Esterification: Esterification of the carboxylic acid, typically under acidic conditions with an alcohol, can produce ester derivatives. For instance, the esterification of 4-fluorobenzoic acid has been accomplished using sulfuric acid in ethanol. researchgate.net These esters can serve as final compounds or as intermediates for further reactions.

Table 2: Common Reactions at the Carboxylic Acid Moiety

| Reaction Type | Reagents | Product | General Purpose |

| Amidation | Amine (R-NH2), EDCI, HOBt | Amide | Introduce diverse functional groups, modulate solubility and H-bonding. |

| Esterification | Alcohol (R-OH), H2SO4 | Ester | Increase lipophilicity, create prodrugs, or act as synthetic intermediates. researchgate.net |

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used in pharmaceutical synthesis. tcichemicals.com This reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

To utilize a Suzuki-Miyaura reaction on the this compound scaffold, a precursor with a leaving group (e.g., bromine or iodine) at one of the open positions on the phenyl ring would be required. For example, a bromo-substituted analog could be coupled with various aryl or heteroaryl boronic acids to introduce significant structural diversity. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligands, base, and solvent is critical for achieving high yields, especially with challenging substrates like electron-rich or sterically hindered halides. tcichemicals.comnih.gov The use of N-heterocyclic carbene (NHC) ligands has shown to enhance catalytic activity and stability in many cases. tcichemicals.comnih.gov

Table 3: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Example | Role in Reaction | Reference |

| Catalyst | Pd(OAc)2, Pd(PPh3)4 | Facilitates the cross-coupling cycle. | thieme-connect.de |

| Ligand | Phosphines (e.g., PPh3), NHCs | Stabilizes and activates the palladium catalyst. tcichemicals.com | tcichemicals.comnih.gov |

| Boron Reagent | Phenylboronic acid | Source of the carbon nucleophile for transmetalation. youtube.com | youtube.com |

| Base | Na2CO3, K2CO3, Cs2CO3 | Activates the organoboron species for transmetalation. youtube.com | youtube.com |

| Solvent | Toluene, H2O/2-propanol | Provides the medium for the reaction. | nih.gov |

Heterocyclic Ring Annulation Strategies

The creation of fused heterocyclic systems, or ring annulation, from this compound or its derivatives is a sophisticated strategy to generate novel chemical entities with distinct pharmacological profiles. These annulated structures can rigidly hold key pharmacophoric elements in a specific spatial orientation, enhancing binding affinity and selectivity for a biological target.

One common approach involves the conversion of the benzoic acid to an anthranilic acid derivative, which can then serve as a precursor for the synthesis of quinazolinones. For instance, treatment of a substituted anthranilic acid with chloro-acyl chlorides can lead to the formation of N-acyl-anthranilic acids. Subsequent dehydrative cyclization, often with acetic anhydride, yields a benzoxazinone (B8607429) intermediate. This intermediate can then be reacted with various amines to construct the quinazolinone ring system. nih.gov While not explicitly starting from this compound, this methodology is a well-established route for creating quinazolinone scaffolds that could be applied to its derivatives. nih.govcbijournal.comnih.gov

Another potential annulation strategy is the synthesis of 4H-1,3-benzoxazines. General methods for the synthesis of these heterocycles have been developed, which could theoretically be adapted for derivatives of this compound. organic-chemistry.org For example, the reaction of 2-amino-arylalkyl alcohols with isothiocyanates can produce thiourea (B124793) intermediates that cyclize to form 2-amino-4H-1,3-benzoxazines. organic-chemistry.org

Systematic SAR Investigations of Derivatives

Systematic investigation of the structure-activity relationships of derivatives is crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, SAR studies have focused on understanding the impact of substitutions at various positions on their biological activity.

Role of Piperazine Substituents on Biological Activity

The piperazine moiety is a common feature in many biologically active compounds and serves as a key point for modification to modulate activity and selectivity. nih.govopenmedicinalchemistryjournal.com In the realm of fluoroquinolones, the substituent at the N-4 position of the piperazine ring plays a significant role in determining the spectrum of activity. For example, the introduction of N-(phenethyl)piperazinyl moieties in ciprofloxacin (B1669076) derivatives has been shown to yield compounds with potent activity against both Gram-positive and Gram-negative bacteria. nih.gov

The nature of the substituent on the piperazine ring can influence various properties, including:

Target Binding: The substituent can make direct interactions with the target protein, enhancing affinity.

Pharmacokinetics: Modifications can affect absorption, distribution, metabolism, and excretion (ADME) properties.

Selectivity: By carefully designing the substituent, it is possible to achieve selectivity for a specific receptor subtype or enzyme isoform.

Relationship between Molecular Architecture and Target Interaction

In the case of fluoroquinolone antibiotics, the planar aromatic ring system is essential for intercalating into the DNA-enzyme complex. nih.gov The carboxylic acid and the keto group in the core structure are crucial for coordinating with a magnesium ion and interacting with amino acid residues in the active site of DNA gyrase and topoisomerase IV. nih.gov The C-7 piperazine substituent extends into a region of the enzyme that can be modified to improve potency and spectrum of activity.

Molecular modeling studies on related compounds have provided insights into these interactions. For instance, docking studies of fluoroquinolone analogs with DNA gyrase have helped to rationalize the observed SAR and guide the design of new derivatives with improved activity. nih.gov

Biological Target Identification and Mechanism of Action Studies

In Vitro Screening Methodologies for 3-Fluoro-4-piperazinobenzoic Acid and its Analogs

The initial step in characterizing novel compounds like this compound and its derivatives involves broad in vitro screening to identify potential biological activities. This is often accomplished through a battery of standardized assays designed to assess a compound's general effects on cells and key biological molecules.

Commonly employed methodologies include cell viability assays, which are crucial for determining the cytotoxic or cytostatic effects of the compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. mdpi.com For instance, in the evaluation of piperazine (B1678402) derivatives, cell lines such as the MCF7 breast cancer line and the non-cancerous MCF 10A line are exposed to various concentrations of the compounds for a set period, typically 72 hours, to determine the concentration that inhibits 50% of cell growth (IC50). mdpi.com Another method is the trypan blue exclusion assay, where viable cells with intact membranes exclude the dye, allowing for the direct counting of living cells. nih.gov

For more specific screening, high-throughput screening (HTS) techniques can be employed. An example relevant to piperazine-containing compounds is the HTS-tubulin polymerization assay. nih.gov This assay uses light scattering at 340 nm to monitor the polymerization of tubulin into microtubules in the presence of the test compounds, identifying agents that may interfere with microtubule dynamics, a key target in cancer therapy. nih.gov

Furthermore, broader screening approaches for bioactive compounds, which could be applied to this class of molecules, include affinity chromatography and ultrafiltration. researchgate.net These techniques help in identifying interactions between the compounds and potential biological targets from a complex mixture. researchgate.net

Enzyme Inhibition Assays

Once initial screening suggests potential activity, enzyme inhibition assays are conducted to determine if the compounds specifically target and inhibit particular enzymes. The choice of enzymes to test is often guided by the structural features of the compounds or the therapeutic area of interest. For piperazine derivatives, enzymes such as cholinesterases are of significant interest due to their role in neurodegenerative diseases.

A widely used method for assessing cholinesterase inhibition is the Ellman's method. nih.gov This spectrophotometric assay is used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a study on piperazine-2-carboxylic acid derivatives, this method was used to determine the in vitro inhibitory effect against AChE from Electrophorus electricus and BChE from equine serum. nih.gov The results of such assays are typically expressed as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

To further understand the mechanism of inhibition, kinetic studies are performed. By measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated. This analysis reveals the type of inhibition (e.g., competitive, non-competitive, or mixed) and allows for the calculation of the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme. nih.govnih.gov For example, certain piperazine-2-carboxylic acid derivatives have been identified as competitive inhibitors of AChE and BChE, with Ki values in the low micromolar range. nih.gov

Other enzyme inhibition assays relevant to piperazine compounds could include those for α-glucosidase and lipase, which are targets in the management of diabetes and obesity, respectively. nih.gov

Receptor Binding Studies

Many biologically active compounds exert their effects by binding to specific receptors on the cell surface or within the cell. Receptor binding assays are therefore essential for identifying and characterizing the interaction of this compound analogs with their receptor targets. These assays typically use radiolabeled ligands that are known to bind to the receptor of interest and measure the ability of the test compound to displace the radioligand.

Analogs of this compound, particularly those with an N-arylpiperazine moiety, have been evaluated for their binding to dopamine (B1211576) receptors, which are important targets in the central nervous system. For instance, N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides were assessed for their binding affinity to dopamine D2 and D3 receptors. nih.gov The binding affinity is quantified by the inhibition constant (Ki), with lower Ki values indicating higher affinity. Some compounds in this series demonstrated high selectivity for the D3 receptor over the D2 receptor, with over 1000-fold selectivity. nih.gov

Computational docking studies can complement experimental binding assays by providing insights into the specific molecular interactions between the ligand and the receptor. nih.gov For arylpiperazines binding to the dopamine D2 receptor, these studies have shown that the protonated nitrogen of the piperazine ring often forms an interaction with key amino acid residues like Aspartic acid 86. nih.gov Furthermore, edge-to-face interactions between the aromatic ring of the piperazine derivative and aromatic residues in the receptor, such as Phenylalanine 178 and Tryptophan 182, contribute significantly to the stabilizing forces of the ligand-receptor complex. nih.gov

Cellular Assays for Functional Characterization

Following the identification of a molecular target through binding or inhibition assays, cellular assays are crucial to confirm that these molecular interactions translate into a functional effect within a living cell. These assays help to characterize the biological response elicited by the compounds.

For compounds that induce cytotoxicity in initial screenings, assays to determine the mode of cell death are important. For example, to investigate if cell death occurs via apoptosis, caspase-3 activity assays can be performed. nih.gov Caspases are key enzymes in the apoptotic cascade, and their activation is a hallmark of this process. Another method is the analysis of the subdiploid cell population by flow cytometry, which can indicate DNA fragmentation, a characteristic of late-stage apoptosis. nih.gov

In the context of cancer research, the antiproliferative activity of piperazine derivatives has been investigated using various human tumor cell lines. mdpi.com For example, the NCI-60 cell line screen is a comprehensive panel of 60 different human cancer cell lines used to test the efficacy of novel compounds. mdpi.com The results from these screens can reveal patterns of activity and potential selectivity for certain cancer types. For instance, some vindoline-piperazine conjugates have shown significant growth inhibition (GI50) values in the low micromolar range against breast cancer cell lines like MDA-MB-468. mdpi.com

Cellular imaging techniques using fluorescence microscopy can also provide valuable information. For example, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been used for fluorescent cellular imaging in breast cancer (4T1) and non-cancerous fibroblast (3T3) cell lines, allowing for the visualization of cellular uptake and localization. mdpi.com

Investigation of Molecular Mechanisms Underlying Observed Biological Effects

Understanding the precise molecular mechanisms by which a compound exerts its biological effects is a critical step in its development. This involves delving deeper into the cellular pathways and molecular interactions identified in earlier studies.

For analogs of this compound that bind to dopamine receptors, chimeric receptor studies can be employed to pinpoint the specific regions of the receptor responsible for binding and selectivity. In one such study, the second extracellular loop of the dopamine D3 receptor was identified as a key contributor to the high binding selectivity of certain N-(4-phenylpiperazine) derivatives. nih.gov This study also highlighted the critical role of the carbonyl group in the amide linker of these compounds for D3 receptor binding, as its removal dramatically reduced affinity. nih.gov

Another emerging mechanism for compounds containing a piperazine moiety is in the development of proteolysis-targeting chimeras (PROTACs). Phenyl amino glutarimide (B196013) (PAG) 3'-fluoro-4'-piperazine has been identified as a functionalized cereblon ligand. mdpi.comrndsystems.com Cereblon is a component of an E3 ubiquitin ligase complex. By incorporating this piperazine-containing molecule into a PROTAC, it can be used to recruit the E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein. mdpi.comrndsystems.com This represents a powerful mechanism for selectively eliminating disease-causing proteins.

Furthermore, some piperazine-based compounds have been shown to inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov This mechanism is similar to that of established anticancer drugs like vinca (B1221190) alkaloids and taxanes.

Potential for Multi-Targeting Approaches

The complexity of many diseases, such as cancer and neurodegenerative disorders, has led to a growing interest in multi-targeting approaches, where a single drug is designed to interact with multiple biological targets. The piperazine scaffold is well-suited for the development of such multi-target-directed ligands (MTDLs) due to its versatile chemical nature, which allows for the incorporation of different pharmacophoric groups. nih.govmdpi.com

In the context of Alzheimer's disease, piperazine-2-carboxylic acid derivatives have been designed as MTDLs to simultaneously inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This dual inhibition is considered a promising strategy to combat the cognitive decline associated with the disease. Some of these compounds have shown potent inhibition of both enzymes, with Ki values in the nanomolar to micromolar range. nih.gov

Another example of a multi-targeting approach involving a piperazine-containing drug is vortioxetine, an antidepressant. mdpi.com This compound was developed to not only block the serotonin (B10506) (5-HT) transporter but also to act as an agonist at the 5-HT1A receptor and an antagonist at the 5-HT3 receptor. mdpi.com This polypharmacology is believed to contribute to its therapeutic effects on both mood and cognitive symptoms in depression. The development of analogs of this compound could similarly explore such multi-targeting strategies to achieve enhanced therapeutic efficacy.

Data Tables

Table 1: Enzyme Inhibition by Piperazine Analogs

| Compound Class | Target Enzyme | Inhibition Constant (Ki) | Type of Inhibition | Reference |

| Piperazine-2-carboxylic acid derivatives | Acetylcholinesterase (AChE) | 10.18 ± 1.00 µM | Competitive | nih.gov |

| Piperazine-2-carboxylic acid derivatives | Butyrylcholinesterase (BChE) | 1.6 ± 0.08 nM | Not specified | nih.gov |

| Chalcone-piperazine derivatives | Carbonic Anhydrase I (hCA I) | 29.6 - 58.4 nM | Not specified | nih.gov |

| Chalcone-piperazine derivatives | Carbonic Anhydrase II (hCA II) | 38.1 - 69.7 nM | Not specified | nih.gov |

Table 2: Cytotoxicity of Piperazine Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Vindoline-piperazine conjugate | MDA-MB-468 (Breast Cancer) | GI50 | 1.00 µM | mdpi.com |

| Berberine-piperazine analog | HeLa (Cervical Cancer) | IC50 | 5.782 ± 0.55 µg/mL | nih.gov |

| 4-acyl-2-phenylpiperazine urea (B33335) derivative | MCF7 (Breast Cancer) | IC50 | < 20 µM | mdpi.com |

| Chalcone-dithiocarbamate hybrid with piperazine | HeLa (Cervical Cancer) | IC50 | 2.6 µM | nih.gov |

| Chalcone-dithiocarbamate hybrid with piperazine | MKN45 (Gastric Cancer) | IC50 | 2.1 µM | nih.gov |

Table 3: Receptor Binding Affinity of Piperazine Analogs

| Compound Class | Receptor Target | Binding Affinity (Ki) | Selectivity | Reference |

| N-(...aryl)carboxamide with 4-phenylpiperazine | Dopamine D3 | 2.6 nM | >1000-fold over D2 | nih.gov |

| N-(...aryl)carboxamide with 4-phenylpiperazine | Dopamine D2 | >2600 nM | - | nih.gov |

| Arylpiperazine derivatives | Dopamine D2 | Not specified | - | nih.gov |

Computational Chemistry and in Silico Modeling of 3 Fluoro 4 Piperazinobenzoic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Identification of Binding Pockets and Key Interacting Residues

Detailed molecular docking studies specifically identifying the binding pockets and key interacting amino acid residues for 3-Fluoro-4-piperazinobenzoic acid with various biological targets are not extensively available in the reviewed scientific literature. While computational studies have been performed on derivatives and compounds containing the piperazine (B1678402) or fluorobenzoic acid moiety, specific analyses detailing the binding interactions of the title compound are not publicly documented.

Prediction of Binding Affinity and Pose

Similarly, specific predictions of the binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol), and the precise binding pose of this compound within a specific protein active site have not been reported in dedicated studies. The prediction of these parameters is highly target-dependent and requires a specific biological context which is not available in the current body of literature for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility, stability of ligand-protein complexes, and the influence of solvent on molecular structure.

A review of published research indicates a lack of specific molecular dynamics simulation studies performed on this compound. Such studies would be valuable to understand its conformational preferences in different environments and the stability of its interactions with potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead compounds in drug discovery.

There are no specific QSAR models reported in the scientific literature that have been developed using this compound as a scaffold or as part of the training set. The development of a robust QSAR model requires a dataset of structurally related compounds with corresponding biological activity data, which is not currently available for this specific compound series.

ADMET Prediction and Pharmacokinetic Profiling (in silico)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. Various computational models and software are used to estimate these properties.

While general in silico ADMET prediction tools are widely available, a comprehensive and experimentally validated ADMET profile for this compound is not detailed in the public domain. The PubChem database provides some basic predicted properties, but a thorough analysis based on multiple computational models is not published. Below is a table of computationally predicted properties that are often assessed in such studies; however, specific values for this compound from dedicated research are not available.

Table 1: Commonly Predicted In Silico ADMET and Physicochemical Properties

| Property | Predicted Value | Significance |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Data not available | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | Data not available | An in vitro model for predicting intestinal drug absorption. |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Data not available | P-gp is an efflux transporter that can limit drug absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Data not available | Predicts the ability of the compound to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Data not available | The extent of binding to plasma proteins can affect drug distribution and efficacy. |

| Volume of Distribution (VDss) | Data not available | Indicates the extent of drug distribution in body tissues. |

| Metabolism | ||

| Cytochrome P450 (CYP) Substrate/Inhibitor | Data not available | CYPs are major enzymes involved in drug metabolism. |

| Excretion | ||

| Renal Clearance | Data not available | Predicts the rate at which the drug is cleared by the kidneys. |

| Toxicity | ||

| hERG Inhibition | Data not available | Inhibition of the hERG channel can lead to cardiotoxicity. |

| Ames Mutagenicity | Data not available | Predicts the potential of a compound to cause DNA mutations. |

| Hepatotoxicity | Data not available | Predicts the potential for drug-induced liver injury. |

De Novo Drug Design Approaches Utilizing the this compound Scaffold

De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties. This can be achieved through scaffold-based design, where a core molecular framework is elaborated with different functional groups.

A review of the literature did not identify any studies that have explicitly used the this compound scaffold as a starting point for de novo drug design efforts. While the scaffold possesses features that could be of interest for medicinal chemists, its application in published de novo design campaigns has not been reported.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution NMR Spectroscopy for Structure Confirmation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules in solution. For "3-Fluoro-4-piperazinobenzoic acid," both ¹H and ¹³C NMR would provide a detailed map of the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic, piperazine (B1678402), and carboxylic acid protons. The aromatic region would likely show a complex splitting pattern due to the fluorine substitution and the piperazine group, leading to characteristic shifts and coupling constants for the protons on the benzene (B151609) ring. The piperazine protons would typically appear as two sets of multiplets, corresponding to the protons adjacent to the benzene ring and those adjacent to the secondary amine. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, which may be exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the benzene ring would exhibit chemical shifts influenced by the electron-withdrawing fluorine atom and the electron-donating piperazine group. The fluorine-carbon coupling would be observable as a large one-bond coupling constant (¹JCF) and smaller two- and three-bond coupling constants (²JCF and ³JCF). The piperazine carbons would resonate in the aliphatic region of the spectrum. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield position.

Conformational Analysis: Temperature-dependent NMR studies can provide insights into the conformational dynamics of the piperazine ring. The piperazine ring can exist in different chair or boat conformations, and the energy barrier for their interconversion can be determined by monitoring changes in the NMR spectrum at varying temperatures. At room temperature, if the interconversion is rapid on the NMR timescale, the piperazine protons might appear as averaged signals. However, at lower temperatures, the interconversion may slow down, leading to the appearance of distinct signals for the axial and equatorial protons. This phenomenon, known as coalescence, allows for the calculation of the free energy of activation for the conformational change. rsc.org

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Aromatic CH | 7.0 - 8.0 | Multiplet | J(H,H) = 7-9, J(H,F) = 2-10 |

| Piperazine N-CH₂ (Ar) | 3.0 - 3.5 | Multiplet | J(H,H) = 5-7 |

| Piperazine N-CH₂ (NH) | 2.8 - 3.2 | Multiplet | J(H,H) = 5-7 |

| Carboxylic Acid OH | > 10 | Broad Singlet | - |

| Piperazine NH | Variable | Broad Singlet | - |

| Carbon Type | Expected Chemical Shift (ppm) | Expected Multiplicity (due to ¹⁹F coupling) |

| Aromatic C-F | 150 - 165 | Doublet |

| Aromatic C-N | 140 - 150 | Doublet |

| Aromatic C-COOH | 125 - 135 | Singlet or small doublet |

| Aromatic CH | 115 - 130 | Doublet |

| Carbonyl COOH | 165 - 175 | Singlet |

| Piperazine N-CH₂ (Ar) | 45 - 55 | Singlet |

| Piperazine N-CH₂ (NH) | 40 - 50 | Singlet |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of "this compound" is C₁₁H₁₃FN₂O₂, corresponding to a molecular weight of approximately 224.23 g/mol . chembk.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 224. The presence of a nitrogen-containing compound with an even molecular weight is consistent with the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

The fragmentation of "this compound" would likely proceed through several characteristic pathways:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (•COOH), resulting in a fragment ion at m/z 179. libretexts.org Alternatively, the loss of a hydroxyl radical (•OH) could lead to a fragment at m/z 207, and the loss of water (H₂O) from the molecular ion could produce a fragment at m/z 206.

Cleavage of the Piperazine Ring: The piperazine ring can undergo cleavage at various points. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This could lead to the loss of ethyleneimine (C₂H₄N•) or related fragments.

Fragmentation of the Aromatic Ring: The aromatic ring itself can fragment, although this is generally less favorable than the loss of substituents.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the mass-to-charge ratio to several decimal places, thus confirming the elemental composition of the parent ion and its fragments.

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [M]⁺ | Molecular Ion | 224 |

| [M - OH]⁺ | Loss of hydroxyl radical | 207 |

| [M - H₂O]⁺ | Loss of water | 206 |

| [M - COOH]⁺ | Loss of carboxyl group | 179 |

| [M - C₄H₈N]⁺ | Cleavage of the piperazine ring | 141 |

X-ray Crystallography of this compound and its Co-crystals with Biological Targets (if available)

For instance, the crystal structure of a similar compound, 3-fluoro-4-methylbenzoic acid, reveals that the molecules form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. researchgate.net It is highly probable that "this compound" would also form such dimers in the solid state, with the carboxylic acid groups of two molecules interacting via O-H···O hydrogen bonds.

The formation of co-crystals with biological targets is a strategy often employed in drug design to improve physicochemical properties. researchgate.net If "this compound" were to be co-crystallized with a biological target, X-ray crystallography would be crucial for visualizing the specific binding interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions, between the small molecule and the protein's active site. This information is invaluable for understanding the mechanism of action and for guiding the design of more potent and selective inhibitors.

| Parameter | Description | Expected Features for this compound |

| Crystal System | The symmetry of the unit cell. | Likely monoclinic or orthorhombic. |

| Space Group | The set of symmetry operations for the crystal. | Would be determined from diffraction data. |

| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. | Would be determined from diffraction data. |

| Hydrogen Bonding | Key intermolecular interactions. | Expected O-H···O dimers between carboxylic acids; N-H···O/N interactions involving the piperazine ring. |

| Crystal Packing | The arrangement of molecules in the crystal lattice. | Likely a layered or herringbone packing motif. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for identifying functional groups. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of "this compound" would exhibit characteristic absorption bands for its various functional groups. The O-H stretch of the carboxylic acid would appear as a very broad band in the region of 2500-3300 cm⁻¹, a hallmark of the hydrogen-bonded dimer. The C=O stretching vibration of the carboxylic acid would be observed as a strong, sharp peak around 1700 cm⁻¹. The N-H stretch of the secondary amine in the piperazine ring would be expected in the 3200-3500 cm⁻¹ region. The C-N stretching vibrations would appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The C-F stretch would likely be found in the 1300-1000 cm⁻¹ range. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to several peaks in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the O-H and C=O stretching vibrations are also observable in the Raman spectrum, they are often weaker than in the FT-IR spectrum. Conversely, the symmetric vibrations of the aromatic ring and the C-C backbone are typically strong in the Raman spectrum. This makes Raman spectroscopy particularly useful for characterizing the skeletal vibrations of the molecule.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of "this compound," allowing for the confirmation of its functional groups and providing insights into its molecular structure.

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | 2500-3300 (weak) |

| Carboxylic Acid | C=O stretch | 1680-1710 (strong) | 1680-1710 (medium) |

| Piperazine | N-H stretch | 3200-3500 (medium) | 3200-3500 (weak) |

| Aromatic Ring | C-H stretch | 3000-3100 (medium) | 3000-3100 (strong) |

| Aromatic Ring | C=C stretch | 1450-1600 (medium-strong) | 1450-1600 (strong) |

| Aliphatic | C-H stretch | 2850-2960 (medium) | 2850-2960 (strong) |

| C-N Bond | C-N stretch | 1020-1250 (medium) | 1020-1250 (medium) |

| C-F Bond | C-F stretch | 1000-1300 (strong) | 1000-1300 (medium) |

Emerging Applications and Future Research Directions

3-Fluoro-4-piperazinobenzoic Acid in Targeted Protein Degradation (PROTACs) Research

The field of targeted protein degradation has seen a surge in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific proteins. A key component of a PROTAC is the linker that connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.

A derivative of 3-fluoro-4-piperazinyl-phenylamine, which is structurally very similar to this compound, has been identified as a functionalized cereblon (CRBN) ligand for PROTAC research. rndsystems.comtocris.com This compound, known as Phenyl amino glutarimide (B196013) (PAG) 3'-fluoro-4'-piperazine, incorporates an E3 ligase ligand with a terminal piperazine (B1678402) group, making it suitable for chemical modification to create protein degraders with rigid linkers. rndsystems.comtocris.com The piperazine ring within such linkers can enhance rigidity and, upon protonation, increase the solubility of the PROTAC molecule. rsc.org The development of such functionalized tool molecules is crucial for advancing PROTAC research and development. tocris.com The presence of the 3-fluoro-4-piperazinylphenyl moiety in these E3 ligase ligands highlights the potential of this compound as a foundational building block for the synthesis of novel PROTACs.

Development of Diagnostic Agents and Molecular Probes

The fluorine atom within the structure of this compound makes it an attractive candidate for the development of diagnostic imaging agents, particularly for Positron Emission Tomography (PET). The radioisotope fluorine-18 (B77423) (¹⁸F) is a commonly used positron emitter in PET imaging due to its favorable decay properties. The introduction of fluorine into bioactive molecules can also enhance their metabolic stability and binding affinity to target proteins. nih.gov

While direct studies on ¹⁸F-labeled this compound are not yet prominent in the literature, the development of other fluorinated molecules as PET tracers for tumor imaging is well-established. nih.govresearchgate.net For instance, fluorinated amino acid analogs are being explored as alternatives to existing PET tracers for improved tumor specificity and image quality. nih.gov The synthesis of ¹⁸F-labeled probes often involves complex radiofluorination methods. nih.gov The structural features of this compound, combining a fluorinatable aromatic ring with a versatile piperazine linker, suggest its potential as a scaffold for novel PET tracers for a variety of disease targets. Further research is warranted to explore the radiosynthesis and biological evaluation of ¹⁸F-labeled derivatives of this compound. The amine-reactive nature of the carboxylic acid group in related compounds like BODIPY™ FL propionic acid allows for their use in creating fluorescent bioconjugates, which act as molecular probes. fishersci.be

Exploration in Neglected Tropical Diseases and Antimicrobial Resistance

The global health challenges posed by neglected tropical diseases and antimicrobial resistance necessitate the discovery of novel therapeutic agents. The chemical motifs present in this compound are found in numerous compounds with demonstrated antimicrobial and antiparasitic activity.

The piperazine ring is a common scaffold in a wide range of anthelmintic, antibacterial, and antifungal agents. acgpubs.orgresearchgate.netdrugbank.com Derivatives of piperazine have shown significant activity against various bacterial and fungal strains. acgpubs.orgresearchgate.net Furthermore, benzoic acid derivatives isolated from plant sources have exhibited antifungal properties against phytopathogenic fungi. nih.gov The combination of a piperazine moiety with a benzoic acid structure, as seen in this compound, could lead to synergistic or novel antimicrobial activities.

The fluorine atom can also contribute significantly to the antimicrobial potency of a compound. Fluorinated benzimidazole (B57391) derivatives, for example, have shown good antibacterial and antifungal properties. acgpubs.org The presence of a fluorine atom on a phenyl ring is a key feature in the antifungal drug fluconazole. acgpubs.org Research into fluorinated piperazine-hydroxyethylamine analogues has identified promising candidates with antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Additionally, benzoic acid derivatives have been investigated as control agents for the vector of schistosomiasis, a neglected tropical disease. nih.gov These findings collectively suggest that derivatives of this compound are worthy of investigation as potential treatments for a range of infectious diseases.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmedicalfuturist.com These computational tools can analyze vast chemical spaces, predict molecular properties, and identify novel disease-specific biomarkers. nih.govnih.gov

For a compound like this compound, AI and ML can be applied in several ways. Generative AI models can design novel derivatives with optimized properties, such as enhanced binding affinity to a specific biological target or improved pharmacokinetic profiles. nih.gov Machine learning algorithms can be trained to predict the antimicrobial or anticancer activity of a library of virtual compounds based on the this compound scaffold. This in silico screening can prioritize the synthesis and experimental testing of the most promising candidates. nih.govnih.gov

Recent advancements in AI, such as the DreaMS model, have shown remarkable accuracy in predicting the presence of fluorine in molecules from their mass spectra, a task that was previously challenging. youtube.com This capability can aid in the identification and characterization of novel fluorinated natural products and synthetic compounds. As AI technologies continue to evolve, their application in the design and development of drugs based on the this compound core is expected to become increasingly valuable. acs.org

Pre-clinical Development Pipeline and Challenges

The progression of any new chemical entity from a promising hit to a clinical candidate involves a rigorous pre-clinical development pipeline. For derivatives of this compound, this would entail comprehensive studies on their pharmacokinetic properties (absorption, distribution, metabolism, and excretion), as well as their safety and efficacy in relevant animal models. mdpi.commdpi.com

A key challenge in the development of fluorinated compounds is managing their potential for off-target effects and toxicity. While fluorine substitution can enhance desirable properties, it can also lead to unexpected biological outcomes. researchgate.net The development of practical and efficient methods for carbon-fluorine bond formation, especially in the later stages of synthesis, remains an area of active research. pharmtech.com

For piperazine-containing compounds, a significant consideration is their potential to inhibit or induce drug-metabolizing enzymes, which can lead to drug-drug interactions. mdpi.com The structural diversity of piperazine derivatives is often limited to substitutions at the nitrogen atoms, and developing selective methods for functionalization at the carbon atoms of the piperazine ring is an ongoing challenge. mdpi.com Overcoming these synthetic and pharmacological hurdles will be crucial for the successful pre-clinical development of drug candidates derived from this compound.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound provides a fertile ground for interdisciplinary research collaborations. The synthesis of novel derivatives of this compound requires expertise in synthetic organic chemistry, particularly in the area of fluorine chemistry and heterocyclic chemistry. nih.gov

The biological evaluation of these new molecules necessitates close collaboration between chemists and biologists to perform a wide array of assays, from antimicrobial and anticancer screening to detailed mechanistic studies. The development of this compound for applications in PROTACs brings together experts in structural biology, biochemistry, and pharmacology to understand the formation and function of the ternary complex. rsc.orgnih.gov

Furthermore, the exploration of this compound as a platform for diagnostic agents requires the combined knowledge of radiochemists, nuclear medicine physicians, and imaging scientists. nih.gov The integration of computational chemists and data scientists is also essential for leveraging AI and ML to guide the design and optimization of new drug candidates. nih.gov Such interdisciplinary efforts will be paramount in unlocking the full therapeutic and diagnostic potential of this versatile chemical scaffold.

Q & A

Q. How can regioselectivity challenges in fluorine or piperazine substitution be mitigated?

- Synthetic Solutions :

Directed Metalation : Use directing groups (e.g., boronate esters) to favor substitution at the 4-position.

Protection/Deprotection : Temporarily protect the carboxylic acid group with tert-butyl esters to prevent unwanted side reactions during piperazine coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.